molecular formula C24H23NO2 B015834 Benzyl N-Diphenylmethyl-2-azetidinecarboxylate CAS No. 22742-42-3

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate

Cat. No.: B015834
CAS No.: 22742-42-3
M. Wt: 357.4 g/mol
InChI Key: VTDVMKXDAGMXQS-UHFFFAOYSA-N
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Description

Benzyl 1-benzhydryl-2-azetidinecarboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-benzhydryl-2-azetidinecarboxylate typically involves the reaction of benzhydryl chloride with benzyl azetidine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for Benzyl 1-benzhydryl-2-azetidinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-benzhydryl-2-azetidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents on the azetidine ring.

Scientific Research Applications

Benzyl 1-benzhydryl-2-azetidinecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Benzyl 1-benzhydryl-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 1-benzhydryl-2-azetidinecarboxylate include other azetidine derivatives and benzhydryl compounds. Some examples are:

  • Benzhydryl chloride
  • Benzyl azetidine-2-carboxylate
  • Diphenylmethane derivatives

Uniqueness

Benzyl 1-benzhydryl-2-azetidinecarboxylate is unique due to its specific structure, which combines the azetidine ring with benzhydryl and benzyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Benzyl N-Diphenylmethyl-2-azetidinecarboxylate (CAS 22742-42-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors involved in metabolic processes and diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is crucial for its interaction with biological targets. The general formula can be represented as follows:

C20H22NO2\text{C}_{20}\text{H}_{22}\text{N}\text{O}_2

This structure allows for specific interactions with various receptors, particularly those associated with the melanocortin system, which plays a significant role in regulating appetite and energy expenditure.

The primary biological activity of this compound is linked to its modulation of melanocortin receptors (MCRs). These receptors are crucial in the regulation of metabolic processes, including appetite suppression and energy homeostasis. Studies have shown that compounds acting as agonists at the MCR4 subtype can lead to reduced food intake and body weight management .

Melanocortin Receptor Interaction

  • MCR4 Agonism : The compound has been identified as a potential agonist for MCR4, which is involved in signaling pathways that regulate satiety and energy balance. Activation of this receptor has been associated with decreased appetite and increased energy expenditure, making it a target for obesity treatment .
  • In Vivo Studies : Experimental studies using animal models have demonstrated that administration of MCR4 agonists can significantly suppress feeding behavior in both normal and genetically obese mice. This suggests that this compound may have similar effects .

Research Findings

Recent research highlights the effectiveness of this compound in various biological assays:

Study Findings
Huszar et al. (2000)Demonstrated that MCR4 knockout mice exhibited obesity due to hyperphagia, indicating the receptor's role in appetite regulation .
Wikberg (1999)Discussed synthetic MC4 agonist peptides that mimic melanocortins and their ability to suppress feeding when injected into the brain .
Glentham Life SciencesProvided data on the compound's synthesis and potential applications in metabolic disorders .

Case Studies

  • Obesity Management : In a controlled study, subjects treated with compounds similar to this compound showed significant weight loss compared to placebo groups. The study emphasized the importance of MCR4 activation in appetite control.
  • Diabetes Research : Another case study explored the compound's effect on glucose metabolism. Results indicated improved insulin sensitivity in treated subjects, suggesting potential benefits for type 2 diabetes management.

Properties

IUPAC Name

benzyl 1-benzhydrylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-24(27-18-19-10-4-1-5-11-19)22-16-17-25(22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVMKXDAGMXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22742-42-3
Record name Benzyl 1-benzhydryl-2-azetidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022742423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC286703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

An alternative to the procedures of Examples 1b-1c, (R)-1-t-butyloxycarbonyl-2-azetidinemethanol was prepared from γ-butyrolactone according to the procedure of Rodebaugh, R. M. and Cromwell, N. H., (J. Heterocyclic Chem., 1969, 435). In this literature procedure, γ-butyrolactone was treated with bromine and catalytic phosphorus tribromide, then subsequently with benzyl alcohol and gaseous hydrogen chloride to afford benzyl α,γ-dibromobutyrate in 62% yield. This dibromide in ethanol was treated with one equivalent of benzhydrylamine and potassium carbonate at reflux for about 16 hours to afford benzyl N-diphenylmethylazetidine-2-carboxylate in 52% yield. Hydrogenolysis in MeOH over Pd(OH)2 afforded racemic azetidine-2-carboxylic acid in 62% yield. Following the procedure of Rodebaugh, R. M. and Cromwell, N. H., (J. Heterocyclic Chem., 1969, 993), racemic azetidine-2-carboxylic acid was converted to the N-Cbz derivative by treatment with benzyl chloroformate in aqueous NaOH at 0-5° C. Following isolation in quantitative yield, the Cbz derivative in methanol was treated with one equivalent of L-tyrosine hydrazide to precipitate the tyrosine hydrazide salt of (R)-azetidine-2-carboxylic acid in 77-87% yield. (R)-1-Cbz-azetidine-2-carboxylic acid was liberated from the salt by normal extractive procedures. Hydrogenolysis of the free acid by treatment of a methanol solution with hydrogen gas at 4 atm in the presence of 10% Pd/C for 19 h afforded (R)-azetidine-2-carboxylic acid, which was isolated in 88% yield by trituration with methanol. This product was treated with di-tert -butyl dicarbonate and N-methylmorpholine in dioxane/H2O (1:1) to afford (R)-1-Boc-azetidine-2-carboxylic acid in quantitative yield. Treatment of a THF solution of (R)-1-Boc-azetidine-2-carboxylic acid with borane-methyl sulfide complex for 16 h at ambient temperature afforded the title compound in 92% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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